ONO-RS-347: An In-Depth Technical Guide on its Mechanism of Action as a Leukotriene Receptor Antagonist
ONO-RS-347: An In-Depth Technical Guide on its Mechanism of Action as a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-RS-347 is a potent and orally active antagonist of the cysteinyl leukotriene receptors, specifically targeting the actions of leukotriene C4 (LTC4) and leukotriene D4 (LTD4). Developed as a potential therapeutic agent for allergic asthma and other immediate hypersensitivity diseases, its mechanism of action centers on the competitive inhibition of the CysLT1 receptor. This document provides a comprehensive overview of the core mechanism of action of ONO-RS-347, supported by available quantitative data and detailed experimental methodologies from preclinical studies.
Introduction: The Role of Cysteinyl Leukotrienes in Allergic Inflammation
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They are released from various inflammatory cells, including mast cells and eosinophils, upon allergen challenge. CysLTs play a pivotal role in the pathophysiology of asthma and allergic rhinitis by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, located on airway smooth muscle cells and other pro-inflammatory cells.[1] Activation of the CysLT1 receptor triggers a cascade of downstream signaling events leading to bronchoconstriction, increased vascular permeability, tissue edema, and mucus secretion, all hallmark features of an asthmatic response.
ONO-RS-347 was developed as a specific antagonist to block these deleterious effects. By competitively binding to the CysLT1 receptor, ONO-RS-347 prevents the binding of endogenous CysLTs, thereby mitigating the inflammatory cascade and airway obstruction.
Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor
The primary mechanism of action of ONO-RS-347 is its function as a selective and competitive antagonist of the CysLT1 receptor. This has been demonstrated in preclinical studies through its ability to inhibit the physiological effects induced by CysLTs.
Signaling Pathway
The binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT1 receptor on the surface of airway smooth muscle cells initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and bronchoconstriction. ONO-RS-347 competitively inhibits the initial step of this pathway by blocking the binding of LTC4 and LTD4 to the CysLT1 receptor.
Quantitative Data
The potency of ONO-RS-347 as a leukotriene antagonist has been quantified in in vitro studies, primarily through the determination of its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
| Parameter | Agonist | Tissue Preparation | Value | Reference |
| pA2 | LTD4 | Guinea Pig Ileum | 10.5 | [2] |
| pA2 | LTE4 | Guinea Pig Ileum | 10.4 | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical experiments that established the mechanism of action of ONO-RS-347.
In Vitro Assessment of Leukotriene Antagonism (pA2 Determination)
This protocol outlines the classical pharmacological method used to determine the potency and competitive nature of an antagonist.
Objective: To quantify the antagonistic activity of ONO-RS-347 against leukotriene-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by cervical dislocation.
-
The terminal ileum is rapidly excised and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Segments of the ileum (approximately 2-3 cm in length) are prepared and mounted in organ baths.
-
-
Experimental Setup:
-
Each tissue segment is connected to an isometric force transducer to record contractile responses.
-
Tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.
-
-
Procedure:
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for a CysLT agonist (LTD4 or LTE4) is generated by adding the agonist in increasing concentrations to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of ONO-RS-347 is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for the same agonist is generated in the presence of ONO-RS-347.
-
This procedure is repeated with several different concentrations of ONO-RS-347.
-
-
Data Analysis:
-
The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of ONO-RS-347. The dose ratio is calculated as the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.
-
In Vivo Assessment of LTD4-Induced Bronchoconstriction
This protocol describes an in vivo model to evaluate the efficacy of ONO-RS-347 in a more physiologically relevant setting.[3][4]
Objective: To assess the ability of orally administered ONO-RS-347 to inhibit bronchoconstriction induced by LTD4 in guinea pigs.
Methodology:
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs are anesthetized (e.g., with pentobarbital).
-
The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for the administration of substances.
-
A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary inflation pressure, which is an index of bronchoconstriction.
-
-
Procedure:
-
A baseline pulmonary inflation pressure is established.
-
ONO-RS-347 or vehicle (control) is administered orally at a specified time before the LTD4 challenge.
-
LTD4 is administered intravenously to induce bronchoconstriction, and the increase in pulmonary inflation pressure is recorded.
-
-
Data Analysis:
-
The peak increase in pulmonary inflation pressure is measured.
-
The percentage inhibition of the LTD4-induced bronchoconstriction by ONO-RS-347 is calculated by comparing the response in the treated group to the vehicle-treated control group.
-
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor | 白三烯受体 | 拮抗剂 抑制剂 | MCE [medchemexpress.cn]
- 3. Mechanisms of bronchoconstriction after allergen ingestion in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
